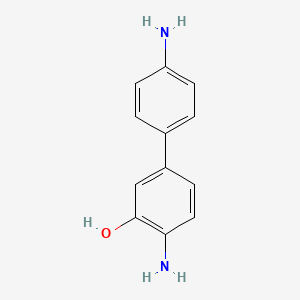

3-Hydroxybenzidine

Description

BenchChem offers high-quality 3-Hydroxybenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxybenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3366-54-9 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-amino-5-(4-aminophenyl)phenol |

InChI |

InChI=1S/C12H12N2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,13-14H2 |

InChI Key |

CSXIQWQKAJYFAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)N |

Origin of Product |

United States |

Foundational Research Perspectives on 3 Hydroxybenzidine

Contextualization within Aromatic Amine Chemistry Research

3-Hydroxybenzidine, a hydroxylated metabolite of the well-known aromatic amine benzidine (B372746), holds a significant position within the field of aromatic amine chemistry research. Aromatic amines are a broad class of organic compounds characterized by an amine group attached to an aromatic ring. acs.org This class of compounds, including benzidine, has been extensively studied due to their widespread industrial applications, particularly in the manufacturing of dyes, and their profound implications for human health, most notably their carcinogenic properties. ebsco.comnih.gov

The research focus on 3-Hydroxybenzidine stems directly from its relationship with its parent compound, benzidine. Benzidine itself is a potent carcinogen, historically linked to an increased risk of bladder cancer in occupationally exposed workers. ebsco.com The metabolic processes that aromatic amines undergo in the body are a critical area of investigation, as these biotransformations can lead to the formation of reactive intermediates that can interact with cellular macromolecules like DNA, initiating carcinogenic events.

It is within this context of metabolic activation that 3-Hydroxybenzidine becomes a key molecule of interest. Research has shown that benzidine is metabolized in the liver by the cytochrome P450 enzyme system, specifically the CYP1A2 isozyme, to form 3-Hydroxybenzidine. nih.govmdpi.com This metabolic pathway is a crucial determinant of the toxicological profile of benzidine. Consequently, the study of 3-Hydroxybenzidine provides valuable insights into the mechanisms of benzidine-induced carcinogenesis.

The presence of the hydroxyl group on the benzidine structure significantly alters its chemical and physical properties, influencing its solubility, reactivity, and interaction with biological systems. This makes 3-Hydroxybenzidine a critical subject of study for understanding the structure-activity relationships within the broader family of aromatic amines and their metabolites.

Furthermore, the identification of 3-Hydroxybenzidine as a major urinary metabolite in individuals exposed to benzidine has established its role as a biomarker of exposure. chemistryviews.org This has important implications for occupational health and safety, as monitoring for 3-Hydroxybenzidine in urine can provide a reliable indication of an individual's exposure to the parent compound, benzidine.

| Property | Value |

| Chemical Formula | C₁₂H₁₂N₂O |

| Metabolic Precursor | Benzidine |

| Metabolic Enzyme | Cytochrome P450 (CYP1A2) |

| Significance | Metabolite, Biomarker of Exposure |

Evolution of Research Interests in 3-Hydroxybenzidine

The evolution of research interest in 3-Hydroxybenzidine is intrinsically linked to the historical trajectory of research on its parent compound, benzidine. The timeline of this research can be broadly divided into several phases:

Early Investigations into Benzidine Toxicity (Early to Mid-20th Century): The initial focus of research was on the toxicity of benzidine itself, following the observation of a high incidence of bladder cancer among workers in the dye industry. ebsco.com During this period, the concept of metabolic activation was not well understood, and research was primarily centered on identifying the toxic effects of the parent compound.

Emergence of the Metabolism Concept (Mid-20th Century): With advancements in biochemistry and toxicology, the focus of research shifted towards understanding how the body processes foreign chemicals (xenobiotics). The pioneering work on the metabolism of other aromatic amines laid the groundwork for investigating the biotransformation of benzidine. nih.gov This led to the hypothesis that metabolites of benzidine, rather than the parent compound alone, could be responsible for its carcinogenic effects.

Identification as a Key Metabolite (Late 20th Century): In the latter half of the 20th century, analytical techniques became more sophisticated, allowing for the identification and quantification of specific metabolites in biological samples. It was during this period that 3-Hydroxybenzidine was identified as a significant urinary metabolite in workers occupationally exposed to benzidine. This discovery was a crucial turning point, as it provided a direct link between benzidine exposure and a specific metabolic product in humans.

Role as a Biomarker and Mechanistic Studies (Late 20th to Early 21st Century): The identification of 3-Hydroxybenzidine as a major metabolite led to its establishment as a valuable biomarker for monitoring human exposure to benzidine. This spurred further research into the development of sensitive analytical methods for its detection in urine. Concurrently, research efforts were directed towards elucidating the specific enzymatic pathways involved in its formation, with studies identifying the role of cytochrome P450 enzymes. nih.gov

| Time Period | Key Research Focus |

| Early to Mid-20th Century | Toxicity of the parent compound, benzidine. |

| Mid-20th Century | Emergence of the concept of metabolic activation. |

| Late 20th Century | Identification of 3-Hydroxybenzidine as a key metabolite. |

| Late 20th to Early 21st Century | Establishment as a biomarker and elucidation of metabolic pathways. |

| Present | Toxicological studies of 3-Hydroxybenzidine itself. |

Identification of Key Research Gaps and Future Directions

Despite the progress made in understanding the role of 3-Hydroxybenzidine in the metabolism and toxicity of benzidine, several key research gaps remain. Addressing these gaps will be crucial for a more comprehensive assessment of the risks associated with benzidine exposure and for the development of more effective preventative strategies.

Toxicological Profile of 3-Hydroxybenzidine: A significant research gap is the lack of a comprehensive toxicological profile for 3-Hydroxybenzidine itself. While the carcinogenicity of benzidine is well-documented, the specific toxicological effects of its primary metabolite are less understood. Future research should focus on in-depth studies to determine the genotoxicity, mutagenicity, and carcinogenicity of 3-Hydroxybenzidine. This will help to clarify its direct contribution to the adverse health effects observed following benzidine exposure.

Synthesis for Research Purposes: The availability of pure 3-Hydroxybenzidine is essential for conducting detailed toxicological studies. There is a need for the development of efficient and scalable synthetic methods to produce this compound for research purposes. This would facilitate a more standardized and rigorous evaluation of its biological activities.

Quantitative Biomarker Data: While 3-Hydroxybenzidine is recognized as a biomarker of benzidine exposure, there is a need for more extensive quantitative data from human populations. This includes establishing clear dose-response relationships between the levels of benzidine exposure and the concentration of 3-Hydroxybenzidine in urine. Such data would enhance the utility of this biomarker in risk assessment and in setting occupational exposure limits.

Interaction with other Metabolites: The metabolism of benzidine is complex, leading to the formation of multiple metabolites in addition to 3-Hydroxybenzidine. The potential for synergistic or antagonistic interactions between these metabolites is an area that warrants further investigation. Understanding these interactions is crucial for a complete picture of the mechanisms of benzidine toxicity.

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods for the detection and quantification of 3-Hydroxybenzidine and its conjugates in biological matrices is an ongoing need. This will improve the accuracy of exposure assessment and facilitate more detailed pharmacokinetic studies.

Future Directions in Aromatic Amine Research: The study of 3-Hydroxybenzidine can serve as a model for investigating the metabolism and toxicity of other aromatic amines. Future research in the broader field of aromatic amine chemistry should continue to focus on:

Elucidating the role of specific metabolic pathways in the activation and detoxification of these compounds.

Identifying and validating biomarkers of exposure and effect.

Developing a deeper understanding of the structure-activity relationships that govern their toxicity.

| Research Gap | Future Direction |

| Toxicological Profile | In-depth studies on the genotoxicity, mutagenicity, and carcinogenicity of 3-Hydroxybenzidine. |

| Synthesis | Development of efficient synthetic methods for research-grade 3-Hydroxybenzidine. |

| Biomarker Data | Establishment of clear dose-response relationships in human populations. |

| Metabolite Interactions | Investigation of synergistic or antagonistic effects with other benzidine metabolites. |

| Analytical Methods | Development of more sensitive and specific detection techniques. |

Synthetic Methodologies and Preparation Pathways for 3 Hydroxybenzidine

Chemical Synthesis Approaches

Chemical synthesis provides controlled methods for producing 3-Hydroxybenzidine for research and as analytical standards.

A documented method for the chemical preparation of 3-Hydroxybenzidine involves a multi-step synthesis that does not start directly from benzidine (B372746) but from other precursors. oup.com A modified version of a method originally described by Sciarini involves the following pathway:

2-Methoxyazobenzene Preparation : The synthesis begins with the reaction of nitrosobenzene (B162901) and o-anisidine (B45086) to form 2-methoxyazobenzene. oup.com

Reduction : The resulting 2-methoxyazobenzene is then reduced to produce 2-methoxyhydrazobenzene. oup.com

Rearrangement : A rearrangement reaction of 2-methoxyhydrazobenzene yields 3-methoxybenzidine. oup.com

Demethylation : The final step is the demethylation of 3-methoxybenzidine, which can be accomplished using reagents like sodium cyanide to yield the target compound, 3-Hydroxybenzidine. oup.com

This pathway highlights a classic organic synthesis approach to constructing the hydroxylated benzidine structure from simpler aromatic precursors. Related processes, such as the acid-catalyzed benzidine rearrangement of hydrazobenzenes, are fundamental in the synthesis of various benzidine derivatives. google.com

The direct hydroxylation of benzidine is a key transformation, primarily studied in the context of biological metabolism. The core reaction involves the introduction of a hydroxyl group onto the aromatic ring of the benzidine molecule, ortho to one of the amino groups. epa.gov This transformation is an oxidative process requiring an oxidizing agent.

In biological systems, this reaction is catalyzed by microsomal aryl hydroxylase enzymes, which require oxygen and a reducing equivalent, typically provided by reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). epa.gov While this is a bio-activation pathway, it defines the fundamental chemistry of the oxidative hydroxylation of benzidine to its 3-hydroxy metabolite.

The development of novel, efficient, and environmentally benign synthesis methods is a constant goal in chemical research. asiaresearchnews.commdpi.com Computer-assisted or "in silico" methods are increasingly being used to predict and design new reaction pathways for complex molecules. asiaresearchnews.com However, the available scientific literature primarily focuses on the synthesis of 3-Hydroxybenzidine through established precursor-based methods or its formation via metabolic processes. The exploration of entirely new chemical routes specifically for 3-Hydroxybenzidine is not a prominent feature in current research, which is more concentrated on its biological significance.

Biocatalytic and Enzymatic Synthesis of 3-Hydroxybenzidine

Biocatalysis offers an alternative to traditional chemical synthesis, using enzymes to perform specific chemical transformations. For 3-Hydroxybenzidine, this is primarily a process of biotransformation from its parent compound, benzidine.

Fungal enzymes, particularly unspecific peroxygenases (UPOs), have been identified as powerful biocatalysts capable of oxidizing a wide array of organic compounds, including environmental pollutants. researchgate.netnih.gov These enzymes are functionally similar to cytochrome P450s but are secreted and use hydrogen peroxide as the oxidant. nih.govnih.gov

Research has shown that UPOs can catalyze the oxygenation of benzidine. researchgate.net Specifically, the UPO from the fungus Marasmius rotula (MroUPO) has been demonstrated to oxidize benzidine, representing a potential enzymatic route for the synthesis or degradation of the compound. researchgate.net This highlights the role of fungi in the environmental fate of benzidine and the potential for using these robust enzymes in biocatalytic applications. sci-hub.se

The most extensively studied pathway for the formation of 3-Hydroxybenzidine is through the metabolism of benzidine by cytochrome P450 (CYP450) enzymes. nih.govcdc.gov This is a critical detoxification and bioactivation pathway in mammals.

Detailed studies using rat liver microsomes have pinpointed the specific enzymes responsible and characterized the reaction kinetics. oup.comnih.gov

Enzyme Specificity : The NADPH-dependent oxidation of benzidine to 3-Hydroxybenzidine is catalyzed specifically by the cytochrome P450 1A1/1A2 isoforms. oup.comnih.govnih.gov This was confirmed using specific chemical inhibitors of these enzymes, such as ellipticine (B1684216) and α-naphthoflavone, which significantly reduced metabolite formation. oup.compsu.edu

Reaction Kinetics : The enzymatic reaction follows Michaelis-Menten kinetics. In liver microsomes from rats treated with the P450 1A1/1A2 inducer β-naphthoflavone, the reaction exhibited a Kₘ of 47 ± 6 µM and a Vₘₐₓ of 1.13 ± 0.16 nmol/mg protein/min. oup.comnih.gov

Induction : Pre-treatment of animals with β-naphthoflavone, a known inducer of CYP1A enzymes, resulted in a dramatic increase in the rate of benzidine metabolism. oup.comnih.gov The formation of the aqueous soluble metabolite, identified as 3-Hydroxybenzidine, increased by 12.3-fold compared to controls. nih.gov

This cytochrome P450-mediated pathway is the primary source of endogenous 3-Hydroxybenzidine, which has been identified as the most prominent urinary metabolite in workers occupationally exposed to benzidine. nih.govcdc.gov

Research Data on Biocatalytic Synthesis

The following tables summarize key findings from studies on the enzymatic synthesis of 3-Hydroxybenzidine.

Table 1: Kinetic Parameters for Cytochrome P450-Mediated Benzidine Oxidation This table displays the kinetic constants for the formation of 3-Hydroxybenzidine from benzidine in β-naphthoflavone-induced rat liver microsomes.

| Parameter | Value | Unit | Reference |

| Kₘ (Michaelis Constant) | 47 ± 6 | µM | oup.com, nih.gov |

| Vₘₐₓ (Maximum Velocity) | 1.13 ± 0.16 | nmol/mg protein/min | oup.com, nih.gov |

Table 2: Inhibition of 3-Hydroxybenzidine Formation This table shows the inhibitory effects of specific cytochrome P450 inhibitors on the formation of 3-Hydroxybenzidine.

| Inhibitor | Target Enzyme(s) | 50% Inhibition Concentration (IC₅₀) | Reference |

| Ellipticine | CYP1A1/1A2 | ~0.2 µM | oup.com, nih.gov |

| α-Naphthoflavone | CYP1A1/1A2 | ~0.5 µM | oup.com, nih.gov |

Tyrosinase-Catalyzed Reaction Pathways

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). rsc.orgacs.orga-star.edu.sg This enzyme has been investigated for the synthesis of 3-hydroxybenzidine from benzidine.

The enzymatic reaction involves the ortho-hydroxylation of one of the aromatic rings of benzidine, yielding 3-hydroxybenzidine. rdd.edu.iqdtic.mil Further hydroxylation can also occur, leading to the formation of 3,3'-dihydroxybenzidine (B1664586). dtic.milepa.gov The reaction can be monitored by observing the consumption of oxygen during the enzymatic assay. dtic.mil

Figure 1: Tyrosinase-Catalyzed Hydroxylation of Benzidine

(Adapted from research on the biological synthesis of substituted o-aminophenols) rdd.edu.iqdtic.mil

A study on the substrate specificity of mushroom tyrosinase demonstrated the successful, albeit slow, conversion of benzidine. rdd.edu.iqdtic.mil The products, 3-hydroxybenzidine and 3,3'-dihydroxybenzidine, were identified using High-Performance Liquid Chromatography (HPLC). dtic.mil

Investigation of Other Biologically Relevant Enzyme Systems

Besides tyrosinase, other enzyme systems are capable of hydroxylating aromatic compounds and represent potential pathways for the synthesis of 3-hydroxybenzidine. These include cytochrome P450 monooxygenases, laccases, and peroxidases. mit.educhemrxiv.org

Cytochrome P450 Monooxygenases (CYPs) : These heme-containing enzymes are well-known for their ability to hydroxylate a wide range of substrates, including aromatic amines. mit.eduresearchgate.net The mechanism for N-hydroxylation of primary aromatic amines by cytochrome P450 has been studied and is thought to proceed via an H-atom transfer pathway. researchgate.net While ring hydroxylation is also possible, the specific application of CYPs for the synthesis of 3-hydroxybenzidine is not extensively documented in the reviewed literature.

Laccases (EC 1.10.3.2) : These copper-containing enzymes are also capable of oxidizing phenolic and anilinic compounds. While their primary role is oxidation, they can be used in coupled reactions to achieve hydroxylation. mit.educhemrxiv.org

Peroxidases (EC 1.11.1.7) : These enzymes, in the presence of hydrogen peroxide, can catalyze the oxidation of various aromatic compounds. mit.educhemrxiv.org The peroxidase-catalyzed oxidation of benzidine is known to produce reactive electrophiles. scirp.org

The table below summarizes the key enzyme classes with potential for 3-hydroxybenzidine synthesis.

| Enzyme Class | Cofactor/Cosubstrate | Reaction Type | Relevance to 3-Hydroxybenzidine Synthesis |

| Tyrosinase | Copper, O₂ | o-Hydroxylation | Demonstrated direct synthesis from benzidine. rdd.edu.iqdtic.mil |

| Cytochrome P450 | Heme, NADPH | Monooxygenation | Capable of hydroxylating aromatic amines. mit.eduresearchgate.net |

| Laccase | Copper, O₂ | Oxidation | Potential for use in coupled hydroxylation reactions. mit.educhemrxiv.org |

| Peroxidase | Heme, H₂O₂ | Oxidation | Catalyzes oxidation of benzidine. mit.eduscirp.org |

Derivatization Strategies and Analogue Preparation

The synthesis of substituted analogues of 3-hydroxybenzidine is crucial for tuning the properties of the molecule for specific applications. This involves the synthesis of substituted benzidines followed by hydroxylation, or the direct synthesis of the hydroxylated, substituted biaryl structure.

Synthesis of Substituted 3-Hydroxybenzidine Analogues

The preparation of substituted 3-hydroxybenzidine analogues can be approached by first synthesizing a substituted benzidine derivative, which can then potentially be hydroxylated using the enzymatic or chemical methods described previously. Several methods for the synthesis of substituted benzidines have been reported.

One common method is the benzidine rearrangement , an acid-catalyzed reaction of 1,2-diarylhydrazines that typically yields 4,4'-diaminobiaryls. a-star.edu.sg An improved method for the synthesis of hetero-biaryl systems using a modified benzidine rearrangement has been developed, which could be adapted for substituted benzidine synthesis. a-star.edu.sg

Another approach is the oxidative coupling of anilines . For instance, the use of iron(III) chloride (FeCl₃·6H₂O) can promote the oxidative coupling of N,N-disubstituted anilines to form a variety of functionalized benzidines with high yields. nih.govacs.org This method has been extended to N-monosubstituted anilines as well. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the formation of biaryl linkages and can be employed to create substituted benzidine precursors. a-star.edu.sg Patents also describe various methods for synthesizing benzidine derivatives for applications such as electrophotosensitive materials, often involving multi-step syntheses starting from substituted anilines or other aromatic precursors. google.comgoogle.com

The following table presents a selection of synthetic methods for preparing substituted benzidine derivatives, which are precursors to substituted 3-hydroxybenzidine analogues.

| Synthetic Method | Reactants | Reagents/Catalyst | Product Type |

| Benzidine Rearrangement | Substituted 1,2-diarylhydrazines | Acid (e.g., HCl), TMSI | Substituted 4,4'-diaminobiaryls |

| Oxidative Coupling | Substituted anilines | FeCl₃·6H₂O | Substituted benzidines |

| Ullmann Condensation | 4,4'-diiodobiphenyl, substituted acetanilides | Copper powder/halide | N,N'-diacetyl-N,N'-bis(substituted phenyl)benzidines |

| Condensation & Oxidation | Amino-substituted aromatic compounds, cycloaliphatic ketones | H₂O₂ | Symmetrical benzidine derivatives |

Stereoselective Synthesis Methodologies

The synthesis of chiral, non-racemic 3-hydroxybenzidine presents a significant challenge due to the phenomenon of atropisomerism in substituted biaryl systems. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The stereoselective synthesis of such axially chiral biaryls is a topic of intense research, primarily focused on the use of chiral catalysts.

While no direct stereoselective synthesis of 3-hydroxybenzidine has been found in the reviewed literature, the general principles of atroposelective synthesis of biaryls can be considered. These methods often involve transition metal-catalyzed cross-coupling reactions using chiral ligands.

Palladium-Catalyzed Suzuki-Miyaura Reaction : This is a widely used method for biaryl synthesis. The use of chiral phosphine (B1218219) ligands, such as KenPhos, in conjunction with a palladium catalyst has been shown to produce axially chiral biaryl amides with high enantioselectivity. mit.edu

Copper-Catalyzed Reactions : Copper catalysts, in combination with chiral ligands like bis(oxazolines), have been employed for the enantioselective synthesis of axially chiral biaryls through methods such as the acyloxylation of cyclic diaryliodonium salts. researchgate.net

Rhodium-Catalyzed C-H Activation : Chiral rhodium complexes have been used for the atroposelective synthesis of biaryls via C-H activation and intermolecular annulation with alkynes. snnu.edu.cn

Organocatalysis : Chiral organocatalysts, such as secondary amines or Brønsted acids, have also been successfully used to induce atroposelectivity in the formation of biaryl systems. beilstein-journals.org

These methodologies establish the groundwork for how the stereoselective synthesis of a chiral, substituted 3-hydroxybenzidine derivative might be approached. The strategy would likely involve the asymmetric coupling of two different substituted aromatic rings, one containing a protected amino group and the other a protected hydroxyl group, or the desymmetrization of a pre-formed, achiral biaryl system. The development of a specific method for 3-hydroxybenzidine would require careful selection of starting materials and a suitable chiral catalytic system.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Hydroxybenzidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Hydroxybenzidine. Research confirming its identity as a benzidine (B372746) metabolite has utilized NMR to verify the structure of the synthetically prepared compound. oup.com The analysis is typically performed by dissolving the compound in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), to avoid interference from solvent protons. oup.com

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For 3-Hydroxybenzidine, the spectrum is characterized by signals from the aromatic protons and the exchangeable protons of the amine and hydroxyl groups. oup.com

Aromatic Region: The nine protons attached to the two phenyl rings appear in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm. Due to the asymmetry of the molecule, these protons are chemically distinct and exhibit complex splitting patterns (multiplets) resulting from coupling to adjacent protons.

Exchangeable Protons: The protons of the two primary amine (-NH₂) groups and the single hydroxyl (-OH) group are active in hydrogen exchange. They typically appear as broad singlets. Their chemical shifts are highly dependent on factors like solvent, concentration, and temperature. These peaks would disappear from the spectrum upon the addition of a few drops of deuterium (B1214612) oxide (D₂O), a characteristic feature that confirms their assignment.

Table 1: Expected ¹H NMR Spectral Data for 3-Hydroxybenzidine Data based on general principles and the reported use of NMR for structural confirmation. oup.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (9H) | ~ 6.0 - 8.0 | Multiplets (m) | Complex splitting due to coupling between adjacent protons on the biphenyl (B1667301) rings. |

| Amine Protons (4H, -NH₂) | Variable | Broad Singlet (br s) | Chemical shift is concentration-dependent; signal disappears on D₂O exchange. |

While specific ¹³C NMR data for 3-Hydroxybenzidine is not detailed in readily available literature, its analysis is fundamental for complete structural confirmation. The spectrum would show a distinct signal for each unique carbon atom in the molecule. Given the compound's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct peaks.

Downfield Carbons: The carbon atom bonded to the hydroxyl group (C-OH) would have the most downfield chemical shift, typically in the 150-160 ppm range. The carbons bonded to the amine groups (C-NH₂) would also be significantly downfield.

Aromatic Carbons: The remaining aromatic carbons, both those with and without proton attachment (quaternary carbons), would resonate in the approximate range of 110-145 ppm. The specific shifts are influenced by the electronic effects of the attached hydroxyl and amino substituents.

Table 2: Predicted ¹³C NMR Signal Assignments for 3-Hydroxybenzidine Predictions based on the known structure nih.gov and standard chemical shift ranges.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-OH | ~ 150 - 160 | Most downfield signal due to the high electronegativity of oxygen. |

| C-NH₂ | ~ 140 - 150 | Two signals expected, one for each C-NH₂ environment. |

| C-C (Biphenyl linkage) | ~ 125 - 140 | Quaternary carbons, typically have weaker signals. |

For a molecule with a complex ¹H spectrum like 3-Hydroxybenzidine, 2D NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This is crucial for tracing the connectivity of protons on each of the aromatic rings, identifying which protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. This is particularly powerful for assigning quaternary (non-protonated) carbons, such as those at the biphenyl linkage and those bearing the -OH and -NH₂ groups, by observing their correlations to nearby protons.

Mass Spectrometry (MS) for Molecular Identification and Transformation Product Analysis

Mass spectrometry is a primary technique for confirming the molecular weight of 3-Hydroxybenzidine and identifying its fragmentation patterns, which serve as a molecular fingerprint. It is also the core analytical method for detecting it as a metabolite in biological systems.

Electron Ionization Mass Spectrometry (EI-MS) has been successfully used to identify 3-Hydroxybenzidine. oup.com In this technique, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk

Molecular Ion (M•⁺): The intact ionized molecule, known as the molecular ion, would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For 3-Hydroxybenzidine (C₁₂H₁₂N₂O), this peak is expected at m/z 200. nih.gov

Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, stable fragment ions. libretexts.org The most prominent fragmentation for a biphenyl structure is the cleavage of the single bond connecting the two aromatic rings. This would lead to characteristic fragment ions for each ring.

Table 3: Expected Key Ions in the Electron Ionization Mass Spectrum of 3-Hydroxybenzidine Based on the molecular structure nih.gov and established fragmentation principles. chemguide.co.uklibretexts.org

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 200 | [C₁₂H₁₂N₂O]•⁺ | Molecular ion (M•⁺). |

| 108 | [HOC₆H₃(NH₂)]•⁺ | Fragment corresponding to the hydroxy-aminophenyl ring. |

Studies on the metabolism of benzidine in various species, including rats and dogs, have established that 3-Hydroxybenzidine is a major product of biooxidation. oup.comnih.govtandfonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for separating and identifying such metabolites from complex biological matrices like urine or bile. nih.govcdc.gov

The direct analysis of 3-Hydroxybenzidine by GC is challenging due to its low volatility and the polar nature of its hydroxyl and amino groups, which can lead to poor chromatographic peak shape and thermal degradation. cdc.gov To overcome this, a chemical derivatization step is commonly employed prior to GC-MS analysis. This involves reacting the polar functional groups with a reagent (e.g., via acetylation or silylation) to create less polar, more volatile, and more thermally stable derivatives.

In a typical workflow, metabolites are extracted from a biological sample, derivatized, and injected into the GC-MS system. The gas chromatograph separates the derivatized 3-Hydroxybenzidine from other compounds based on their boiling points and interaction with the GC column. cdc.gov The separated compound then enters the mass spectrometer, which generates a mass spectrum that confirms its identity. Studies have successfully used GC-MS with a defined temperature program (e.g., starting at 70°C and ramping up to 270°C) to analyze benzidine metabolites. oup.com

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 3-Hydroxybenzidine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise characterization of 3-Hydroxybenzidine. Unlike conventional mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of ions to several decimal places, enabling the determination of the exact mass of a molecule. bioanalysis-zone.com This high level of accuracy allows for the confident determination of the elemental composition of 3-Hydroxybenzidine, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

The process of HRMS analysis involves several key stages: ionization, acceleration, deflection, and detection. bioanalysis-zone.com For 3-Hydroxybenzidine, a suitable solvent is used to prepare a dilute solution, which is then introduced into the mass spectrometer. europa.eu Electrospray ionization (ESI) is a commonly employed technique for this purpose, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. europa.eu Once ionized, the molecules are accelerated and their paths are deflected by a magnetic or electric field. The degree of deflection is dependent on the m/z ratio, allowing for the separation of ions with high precision. measurlabs.com

The high resolution of the instrument is crucial for distinguishing between ions with very similar masses. nih.gov For instance, HRMS can differentiate between 3-Hydroxybenzidine and other potential metabolites or environmental transformation products that may have identical nominal masses but different elemental formulas. nih.gov This capability is particularly valuable in metabolic studies and environmental analysis where complex mixtures of compounds are often encountered. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed using HRMS instruments to obtain structural information. In these experiments, the molecular ion of 3-Hydroxybenzidine is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. europa.eu This fragmentation pattern provides valuable insights into the compound's structure, confirming the presence of specific functional groups and their connectivity. europa.eu

Key Data from High-Resolution Mass Spectrometry of 3-Hydroxybenzidine:

| Parameter | Description | Significance for 3-Hydroxybenzidine Analysis |

| Exact Mass | The precise mass of the molecule calculated based on the most abundant isotopes of its constituent elements. | Confirms the elemental formula (C₁₂H₁₂N₂O). |

| m/z Value | The mass-to-charge ratio of the ionized molecule. | Provides the primary data point for identification and quantification. |

| Isotopic Pattern | The distribution of isotopic peaks corresponding to the presence of less abundant isotopes (e.g., ¹³C, ¹⁵N). | Further validates the elemental composition. |

| Fragmentation Pattern (MS/MS) | The masses of fragment ions produced by the dissociation of the parent ion. | Elucidates the molecular structure and identifies functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of 3-Hydroxybenzidine. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. azooptics.com The UV-Vis spectrum of 3-Hydroxybenzidine is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

The presence of conjugated π systems in the biphenyl and amino groups of 3-Hydroxybenzidine gives rise to characteristic π → π* transitions. jove.com These transitions typically occur in the UV region and are responsible for the strong absorption bands observed in the spectrum. The position and intensity of these bands, particularly the wavelength of maximum absorbance (λmax), are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. jove.comlibretexts.org The hydroxyl group (-OH) and amino groups (-NH₂) act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transitions of the biphenyl chromophore. msu.edu

The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are generally much weaker than the π → π* transitions. msu.edu The solvent environment can also influence the electronic absorption characteristics of 3-Hydroxybenzidine. Polar solvents may cause shifts in the λmax due to interactions with the solute molecule. up.ac.za

Typical UV-Vis Absorption Data for Aromatic Amines and Phenols:

| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Benzene (B151609) | π → π | ~254 | ~200 |

| Aniline | π → π | ~230, ~280 | ~8600, ~1430 |

| Phenol (B47542) | π → π* | ~210, ~270 | ~6200, ~1450 |

Note: The actual λmax and ε values for 3-Hydroxybenzidine will be influenced by the combination of these chromophores and the substitution pattern.

UV-Vis spectroscopy is a powerful and non-destructive technique for monitoring the progress of chemical reactions involving 3-Hydroxybenzidine in real-time. spectroscopyonline.comresearchgate.net The principle behind this application is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam. shu.ac.uk

Furthermore, UV-Vis spectroscopy can be instrumental in detecting the formation of transient intermediates during a reaction. spectroscopyonline.com If an intermediate species has a distinct absorption spectrum, its appearance and subsequent disappearance can be tracked, providing valuable mechanistic insights. researchgate.net The selection of an appropriate wavelength for monitoring is crucial to ensure that there is no spectral overlap between the species of interest and other components in the reaction mixture. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification and characterization of functional groups present in 3-Hydroxybenzidine. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. utdallas.edu The IR spectrum of 3-Hydroxybenzidine will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadness resulting from hydrogen bonding. specac.com

N-H Stretching: The primary amine group (-NH₂) will show two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. vscht.cz

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the aromatic rings will give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region. scielo.org.mx

C-N Stretching: The C-N stretching vibration is expected in the range of 1250-1350 cm⁻¹. specac.com

C-O Stretching: The C-O stretching of the phenolic hydroxyl group will likely appear in the 1200-1260 cm⁻¹ region. libretexts.org

Out-of-Plane (OOP) C-H Bending: The pattern of strong bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational modes. libretexts.org While some vibrations are strong in IR, others may be weak or inactive, but strong in Raman, and vice versa. This complementarity is particularly useful for molecules with a center of symmetry.

For 3-Hydroxybenzidine, Raman spectroscopy can provide valuable information about the vibrations of the carbon skeleton. The symmetric stretching of the aromatic rings often gives rise to a strong Raman signal. beilstein-journals.org

Characteristic IR Absorption Frequencies for 3-Hydroxybenzidine Functional Groups:

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Phenol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Two bands |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl-O | C-O Stretch | 1200 - 1260 | Strong |

| Aryl-N | C-N Stretch | 1250 - 1350 | Medium |

Both IR and Raman spectroscopy can offer insights into the molecular conformation and intermolecular interactions of 3-Hydroxybenzidine.

Molecular Conformation: The vibrational frequencies of a molecule are sensitive to its three-dimensional structure. scielo.org.mx For 3-Hydroxybenzidine, the dihedral angle between the two phenyl rings is a key conformational parameter. Changes in this angle would affect the conjugation between the rings and could be reflected in shifts in the positions and intensities of the C=C stretching bands in the IR and Raman spectra. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra for different conformations, which can then be compared with experimental data to deduce the most likely conformation in the solid state or in solution. scielo.org.mxmdpi.com

Intermolecular Interactions: Hydrogen bonding is a significant intermolecular interaction in 3-Hydroxybenzidine, involving the hydroxyl and amino groups. savemyexams.com In IR spectroscopy, the presence of hydrogen bonding is most clearly observed in the O-H and N-H stretching regions. The broadness and shift to lower frequencies of the O-H stretching band are classic indicators of hydrogen bonding. specac.com The N-H stretching bands can also be broadened and shifted due to hydrogen bonding. whiterose.ac.uk

In Raman spectroscopy, intermolecular interactions can also influence the vibrational spectra, although the effects may be more subtle. nih.gov Low-frequency Raman spectroscopy can directly probe intermolecular vibrations, such as those associated with hydrogen bond stretching and bending, providing direct information about the strength and nature of these interactions. scielo.org.mx Furthermore, changes in the crystalline packing or self-assembly in solution due to intermolecular forces can lead to changes in the Raman spectra. nih.govrsc.org

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of a wide array of chemical compounds. Its application to 3-Hydroxybenzidine and related aromatic amines is critical for ensuring product quality, monitoring reaction processes, and detecting trace-level impurities. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of 3-Hydroxybenzidine.

High-Performance Liquid Chromatography (HPLC) for Purity and Product Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted method for determining the purity of 3-Hydroxybenzidine and for creating a comprehensive profile of the product, including any related substances, synthetic intermediates, or degradation products. mdpi.com The technique's high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components with a high degree of accuracy. mdpi.com

Methodologies for analyzing benzidine and its derivatives often employ reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. researchgate.nettandfonline.com For 3-Hydroxybenzidine, a C18 column is a common choice for the stationary phase, providing effective separation based on the compound's hydrophobicity. researchgate.netcdc.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over the course of the analysis (gradient elution) to achieve optimal separation of all components in the sample matrix. jst.go.jp

Detection of 3-Hydroxybenzidine and its potential impurities is commonly achieved using ultraviolet (UV) or electrochemical detectors. cdc.govcdc.gov UV detection is suitable due to the chromophoric nature of the aromatic rings in the molecule. cdc.gov A UV detector set at a specific wavelength, often around 280 nm for benzidine derivatives, can provide sensitive and linear responses. researchgate.netsielc.com For enhanced sensitivity and selectivity, especially for trace-level analysis, electrochemical detection (ED) is a highly effective alternative. researchgate.netcdc.gov The phenolic hydroxyl group and the amine functionalities on the 3-Hydroxybenzidine molecule are electrochemically active, allowing for their detection at low concentrations. mdpi.comresearchgate.netchromatographyonline.com

Product profiling involves the identification and quantification of all detectable impurities. This is crucial for controlling the quality of 3-Hydroxybenzidine, as even small amounts of certain impurities can have significant impacts. HPLC methods can be validated to quantify known impurities and to detect the presence of unknown related substances. By comparing the chromatogram of a production batch to that of a highly purified reference standard, the purity can be accurately assessed.

The following tables outline typical HPLC parameters that can be employed for the purity and product profiling of 3-Hydroxybenzidine.

Table 1: HPLC System and Column Parameters

| Parameter | Typical Specification |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Detector |

| Stationary Phase | Reversed-Phase C18 or C8 |

| Column Dimensions | e.g., 250 mm x 4.6 mm |

| Particle Size | e.g., 5 µm |

| Column Temperature | 25-50 °C researchgate.net |

Table 2: Mobile Phase and Elution Conditions

| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |

| Mobile Phase A | Acetonitrile or Methanol researchgate.net | Acetonitrile |

| Mobile Phase B | Water with Buffer (e.g., 0.1 M Acetate Buffer, pH 4.7) epa.gov | Water with 0.1% Formic Acid |

| Elution Mode | Isocratic | Gradient |

| Composition | e.g., 75:25 (Methanol:Water) researchgate.net | e.g., Start at 10% A, ramp to 90% A over 20 min |

| Flow Rate | 1.0 - 1.8 mL/min researchgate.netresearchgate.net | 1.0 mL/min |

| Injection Volume | 10 - 20 µL | 10 µL |

Table 3: Detection Parameters

| Detector Type | Parameter | Typical Setting |

| UV/Vis Detector | Wavelength | 280 nm researchgate.netsielc.com |

| Electrochemical Detector | Working Electrode | Glassy Carbon researchgate.net |

| Potential | +0.45 to +1.0 V vs. Ag/AgCl researchgate.net |

Computational Chemistry and Theoretical Modeling of 3 Hydroxybenzidine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry.

For 3-Hydroxybenzidine, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), would be performed to fully optimize the molecular geometry. The calculation minimizes the total electronic energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The results of such a study would be presented in a table detailing these optimized parameters. A key confirmation of a stable structure is a frequency calculation, which must yield no imaginary frequencies, confirming the geometry as a true energy minimum on the potential energy surface. Theoretical studies on various benzidine (B372746) derivatives have successfully used these methods to predict their properties. acs.org

Table 1: Representative Data from a DFT Geometry Optimization for 3-Hydroxybenzidine Note: This table is a representative example of the data that would be generated from a DFT calculation. Specific values are dependent on the chosen level of theory.

Ab initio (Latin for "from the beginning") methods are quantum calculations that rely solely on fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they are often used to benchmark results and predict properties where DFT might be less reliable. For 3-Hydroxybenzidine, these methods could be used to calculate properties such as ionization potential and electron affinity, providing a deeper understanding of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An FMO analysis of 3-Hydroxybenzidine would involve calculating the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. Studies on other benzidine analogues have calculated this energy gap to correlate it with physicochemical parameters. nih.gov For 3-Hydroxybenzidine, the HOMO is expected to be delocalized across the electron-rich phenyl rings, particularly influenced by the electron-donating amino (-NH2) and hydroxyl (-OH) groups.

Table 2: Representative Data from an FMO Analysis of 3-Hydroxybenzidine Note: This table illustrates the typical output of an FMO analysis. Values are hypothetical.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of conformational changes and the explicit effects of the surrounding environment, such as a solvent.

3-Hydroxybenzidine is not a rigid molecule. The key degree of freedom is the rotation around the single bond connecting the two phenyl rings. MD simulations can explore the potential energy surface related to this rotation. By simulating the molecule over nanoseconds or microseconds, it is possible to determine the most populated conformational states. The simulation would likely show a preference for a non-planar, twisted conformation, as a fully planar structure would be destabilized by steric hindrance between hydrogen atoms on the rings. The distribution of the dihedral angle between the rings can be plotted to show the probability of finding the molecule in different conformations.

To understand how 3-Hydroxybenzidine behaves in a biological (aqueous) environment, MD simulations are performed with the molecule placed in a box of explicit water molecules. These simulations provide detailed insight into how the solvent organizes around the solute and the specific intermolecular interactions that occur. For 3-Hydroxybenzidine, the primary interactions would be hydrogen bonds between its amino and hydroxyl groups and the surrounding water molecules. The simulation can quantify the number and average lifetime of these hydrogen bonds, which are critical for its solubility and interaction with biological macromolecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is crucial for understanding the chemical transformations that 3-hydroxybenzidine can undergo. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and the transition states that connect them.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving 3-hydroxybenzidine. For instance, in the context of its formation from the metabolic oxidation of benzidine, computational models can help identify the most plausible reaction pathways. The oxidation of benzidine can proceed through a radical cation intermediate, and computational studies on benzidine and its derivatives have explored the formation of such species. nih.gov

In the enzymatic oxidation of benzidine by peroxidases, reactive electrophiles are generated which can then form adducts. nih.gov While specific computational studies on the subsequent reactions of 3-hydroxybenzidine are not extensively documented in the provided search results, it is a known metabolite of benzidine. cdc.gov The formation of 3-hydroxybenzidine is proposed to occur via a lateral oxidative attack on benzidine. ecotoxicomic.org

Computational modeling can further investigate the reactivity of 3-hydroxybenzidine itself. For example, its potential for further oxidation or its role in polymerization reactions can be explored. The oxidative condensation of benzidine has been studied, leading to the formation of dimers, trimers, and polymers with diimine units. mdpi.com Similar computational investigations could be applied to 3-hydroxybenzidine to understand its potential to form oligomeric structures.

Table 1: Postulated Intermediates in the Oxidation of Benzidine Leading to 3-Hydroxybenzidine

| Intermediate | Description |

| Benzidine Radical Cation | Formed by one-electron oxidation of benzidine. |

| Benzidine Dication | Formed by a second one-electron oxidation. |

| Hydroxylated Intermediate | An intermediate stage prior to the formation of 3-hydroxybenzidine. |

This table is illustrative and based on general principles of aromatic amine oxidation, as specific computational data for 3-hydroxybenzidine intermediates was not found in the search results.

For the oxidation of benzidine derivatives, computational studies can determine the energy profile for the removal of electrons and subsequent chemical reactions. For example, in the electrochemical oxidation of some N-peralkylated benzidines, a single two-electron oxidation process is observed due to very similar standard potentials for the formation of the cation radical and dication, which can even lead to potential inversion. researchgate.net Theoretical modeling can account for these phenomena. researchgate.net

While specific activation energies for reactions of 3-hydroxybenzidine are not available in the provided search results, computational approaches could be used to determine the energy barriers for processes such as its further oxidation, dimerization, or reaction with biological macromolecules.

Table 2: Hypothetical Reaction Energetics for the Hydroxylation of Benzidine to 3-Hydroxybenzidine

| Parameter | Hypothetical Value (kcal/mol) | Method of Calculation |

| Activation Energy (Ea) | Value not available | DFT (e.g., B3LYP/6-31G) |

| Enthalpy of Reaction (ΔH) | Value not available | DFT (e.g., B3LYP/6-31G) |

| Gibbs Free Energy of Reaction (ΔG) | Value not available | DFT (e.g., B3LYP/6-31G*) |

This table illustrates the types of data that would be generated from computational studies. Specific values for 3-hydroxybenzidine were not found in the provided search results.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the identification and characterization of compounds.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of 3-hydroxybenzidine. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (¹H and ¹³C). researchgate.netsemanticscholar.org These calculated spectra can be compared with experimental data to confirm the molecular structure. While experimental NMR data for various aminobiphenyls are available, specific computational NMR studies for 3-hydroxybenzidine were not found in the provided search results. chemicalbook.comchemicalbook.comspectrabase.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. semanticscholar.org Such calculations can provide insights into the electronic structure of 3-hydroxybenzidine and how it is affected by the hydroxyl and amino substituents.

Table 3: Predicted Spectroscopic Data for 3-Hydroxybenzidine (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Values not available |

| ¹³C NMR | Chemical Shift (ppm) | Values not available |

| UV-Vis | λmax (nm) | Value not available |

This table is a template for the kind of data that would be produced by computational spectroscopic studies. Specific predicted values for 3-hydroxybenzidine were not found in the provided search results.

The vibrational frequencies of 3-hydroxybenzidine can be calculated using methods like DFT. These frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. The calculated vibrational spectra can be used to assign the vibrational modes of the molecule and to aid in the interpretation of experimental spectra. nih.gov While experimental IR data for benzidine exists, specific computational IR and Raman studies for 3-hydroxybenzidine were not identified in the search results. rsc.org

Theoretical Insights into Electrochemical Behavior

Computational electrochemistry can be used to predict the redox properties of 3-hydroxybenzidine. By calculating the ionization potential and electron affinity, it is possible to estimate the oxidation and reduction potentials of the molecule. DFT calculations have been used to study the electrochemical oxidation of a series of benzidines, revealing that they undergo stepwise oxidation to form monoradical cations and diradical dications. researchgate.net

Furthermore, computational studies can be used to design benzidine derivatives with tailored redox properties for applications such as in redox flow batteries. acs.org Such studies involve calculating Pourbaix diagrams to understand the electrochemical behavior at different pH values. acs.org These theoretical approaches could be applied to 3-hydroxybenzidine to understand its electrochemical behavior and its potential for electron transfer reactions in various environments. DFT studies on benzidine have also been used to analyze its toxic nature by calculating reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index. researchgate.net

Advanced Applications of 3 Hydroxybenzidine in Materials Science

Polymer Chemistry and Synthesis Applications

The distinct chemical characteristics of 3-Hydroxybenzidine make it a crucial building block in the synthesis of a variety of advanced polymeric materials. Its ability to participate in condensation polymerization reactions, coupled with the strategic placement of its hydroxyl groups, allows for the creation of polymers with unique properties and functionalities.

Monomer in Condensation Polymerization for Advanced Materials

3-Hydroxybenzidine serves as a key monomer in condensation polymerization, a process where monomers combine to form a polymer with the concurrent elimination of a small molecule, such as water. It is particularly utilized in the synthesis of polyimides, a class of high-performance polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance.

In these polymerization reactions, the diamine functional groups of 3-Hydroxybenzidine react with tetracarboxylic dianhydrides. This reaction proceeds through a two-step process, initially forming a poly(amic acid) precursor, which is then thermally or chemically treated to form the final polyimide. The resulting polyimides containing hydroxyl groups exhibit good solubility in organic solvents, which is advantageous for processing and film formation. The glass transition temperatures (Tg) of these polyimides are typically high, often ranging from 336-360°C, indicating their suitability for high-temperature applications chemicalbook.com.

Precursor for Polybenzoxazoles (PBZ) and Related High-Performance Polymers

One of the most significant applications of 3-Hydroxybenzidine is as a precursor for the synthesis of polybenzoxazoles (PBZs). PBZs are a class of heterocyclic polymers renowned for their exceptional thermo-oxidative stability, superior mechanical properties, and excellent resistance to solvents.

The synthesis of PBZs from 3-Hydroxybenzidine typically involves the initial formation of a hydroxy-containing polyimide. This polyimide precursor then undergoes a thermal rearrangement process at elevated temperatures, generally above 400°C in an inert atmosphere. During this thermal conversion, the hydroxyl and imide groups in the polymer backbone react, leading to the formation of the benzoxazole (B165842) ring and the quantitative loss of carbon dioxide. This intramolecular cyclization reaction results in a fully aromatic polybenzoxazole structure.

Research has demonstrated the successful conversion of a polyimide film based on 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and 3,3′-dihydroxy-4,4′-diaminobiphenyl (a derivative of 3-Hydroxybenzidine) into a polybenzoxazole film by heating at 500°C. The resulting PBZ film was found to be amorphous, exhibited excellent solvent resistance, and displayed high thermal stability, with a 5% weight loss occurring at 625°C in a nitrogen atmosphere. This in situ thermal conversion of hydroxy-containing polyimides provides a practical method for producing polybenzoxazole films, fibers, and composites that are otherwise difficult to process due to their insolubility in common organic solvents.

Integration into Novel Polymer Architectures and Composites

The integration of 3-Hydroxybenzidine into more complex polymer architectures, such as copolymers and blends, allows for the tailoring of material properties to meet specific application demands. By combining 3-Hydroxybenzidine with other monomers, it is possible to create copolymers that balance desired characteristics, such as thermal stability, processability, and mechanical performance. For instance, the incorporation of flexible linkages into the polymer backbone alongside the rigid 3-Hydroxybenzidine unit can enhance the processability of the resulting polymer without significantly compromising its thermal properties.

Furthermore, polymers derived from 3-Hydroxybenzidine can be utilized as matrices in the fabrication of advanced composite materials. The high thermal stability and mechanical strength of these polymers make them excellent candidates for reinforcing with various fillers, such as carbon fibers, glass fibers, or nanoparticles. The resulting composites can exhibit enhanced properties, including increased stiffness, strength, and dimensional stability, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. The development of block copolymers using monomers like 3-Hydroxybenzidine is also an active area of research, aiming to create materials with well-defined nanostructures and unique combinations of properties nih.govrsc.orgharth-research-group.orgresearchgate.net.

Stereoselective Polymerization Involving Hydroxylated Monomers

The field of stereoselective polymerization, which controls the spatial arrangement of atoms in a polymer chain, offers a pathway to tailor the macroscopic properties of materials. While research on the stereoselective polymerization specifically involving 3-Hydroxybenzidine is not extensively documented in readily available literature, the principles of stereocontrol are relevant to polymers derived from substituted biphenyl (B1667301) monomers.

The rotational barrier around the biphenyl bond in 3-Hydroxybenzidine can lead to atropisomerism, where stereoisomers result from hindered rotation. Controlling the stereochemistry during polymerization could lead to polymers with distinct properties. For instance, isotactic or syndiotactic polymers, where the substituents are arranged in a regular pattern along the polymer chain, can exhibit higher crystallinity and different mechanical and thermal properties compared to their atactic (random) counterparts. The development of chiral catalysts and polymerization conditions that can influence the stereochemical outcome of reactions involving hydroxylated aromatic diamines like 3-Hydroxybenzidine is a potential area for future research to create polymers with highly ordered structures and novel functionalities nih.govnsf.govacs.org.

Development of Functional Materials

The unique electronic and structural properties of polymers derived from 3-Hydroxybenzidine make them promising candidates for the development of advanced functional materials, particularly in the realm of optoelectronics.

Optoelectronic Materials and Devices

Polymers containing conjugated systems, which consist of alternating single and double bonds, often exhibit interesting electronic and optical properties that make them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The biphenyl unit in 3-Hydroxybenzidine can be part of a larger conjugated system within a polymer backbone.

The synthesis of conjugated polymers incorporating 3-Hydroxybenzidine or its derivatives can lead to materials with tunable electronic properties. The hydroxyl and amine groups can also be chemically modified to further tune the polymer's energy levels (HOMO and LUMO) and charge transport characteristics. While specific research on the direct application of 3-Hydroxybenzidine-based polymers in optoelectronic devices is an emerging area, the fundamental properties of related aromatic polymers suggest potential. For example, polymers with appropriate energy levels can function as hole-transporting or electron-transporting layers in OLEDs and OSCs. The development of such functional polymers from 3-Hydroxybenzidine could lead to the creation of novel materials for next-generation electronic and photonic applications mdpi.comrsc.orgrsc.orgmdpi.comrsc.orgsigmaaldrich.comrsc.org.

Design of Sensing Platforms

Currently, there is limited specific information available in publicly accessible scientific literature detailing the direct application of 3-Hydroxybenzidine in the design of sensing platforms. While benzidine (B372746) derivatives and compounds with similar functional groups (hydroxyl and amine groups) are utilized in the development of electrochemical and colorimetric sensors, dedicated research focusing on 3-Hydroxybenzidine for this purpose is not prominently documented. The inherent redox properties of the benzidine backbone, coupled with the reactivity of the hydroxyl group, theoretically suggest its potential as a component in sensors for detecting various analytes. However, without specific research findings, any detailed discussion would be speculative.

Role in Nanomaterial Synthesis and Advanced Nanotechnology

The application of 3-Hydroxybenzidine in the field of nanomaterial synthesis and advanced nanotechnology is not well-documented in current scientific literature.

Precursor for Nanostructured Materials and Nanocomposites

Surface Modification and Functionalization in Nanosystems

Specific examples of 3-Hydroxybenzidine being used for the surface modification and functionalization of nanosystems are not found in the available scientific literature. The bifunctional nature of the molecule, possessing both amine and hydroxyl groups, suggests it could potentially act as a linker or capping agent for nanoparticles. These functional groups could, in theory, be used to anchor the molecule to a nanoparticle surface and provide sites for further chemical modification. However, there are no specific reports of this application.

Coordination Chemistry and Metal Complexation in Material Contexts

The role of 3-Hydroxybenzidine in coordination chemistry with a focus on materials science applications is an area that is not extensively explored in the current body of scientific literature.

Ligand Design for Metal Ions in Catalysis or Material Assembly

While the molecular structure of 3-Hydroxybenzidine, with its nitrogen and oxygen donor atoms, suggests potential as a ligand for metal ions, there is a scarcity of research focused on designing such complexes for catalytic purposes or for the assembly of advanced materials. The study of metal complexes often involves ligands with specific chelating properties designed to stabilize certain metal oxidation states or to create specific coordination geometries for catalytic activity. There is no significant body of work indicating that 3-Hydroxybenzidine has been a focus of such ligand design efforts for materials science applications.

Formation of Coordination Polymers or Metal-Organic Frameworks

There is no readily available scientific literature that reports the use of 3-Hydroxybenzidine as a building block for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The synthesis of these materials relies on the use of specific organic linkers that connect metal nodes to form extended crystalline structures. While related aromatic diamines and hydroxyl-containing molecules are used as linkers in MOF chemistry, the specific incorporation of 3-Hydroxybenzidine into such frameworks has not been reported.

Environmental Chemical Transformations and Fate of 3 Hydroxybenzidine

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-living mechanisms, such as light and chemical oxidation. chemsafetypro.comnormecows.com

In aquatic systems, 3-hydroxybenzidine is susceptible to photochemical degradation, a process driven by sunlight. This degradation can occur through two primary mechanisms:

Direct Photolysis : As a derivative of benzidine (B372746), which absorbs light at wavelengths greater than 290 nm, 3-hydroxybenzidine is a candidate for direct photolysis. ymparisto.fi This process involves the direct absorption of solar radiation, leading to the excitation of the molecule and subsequent cleavage of chemical bonds. For the parent compound benzidine, irradiation in methanol (B129727) at 254 nm resulted in a half-life of about two hours. cdc.gov When exposed to a xenon lamp (300-400 nm), aerated solutions of benzidine degraded completely within 12 hours. ymparisto.fi

Indirect Photolysis (Photo-oxidation) : This is often a more significant pathway and involves reactions with photochemically produced reactive intermediates (PPRIs) in the water, such as hydroxyl radicals (•OH) and peroxy radicals (ROO•). mdpi.com The vapor-phase reaction of benzidine with hydroxyl radicals is rapid, with an estimated atmospheric half-life of about 2.5 hours. nih.govnih.gov In water, the photo-oxidation half-life for benzidine is estimated to be between 1.3 and 72.5 days, depending on environmental conditions. ymparisto.fi These reactive species are powerful oxidants that can effectively break down complex organic molecules like 3-hydroxybenzidine. ymparisto.finih.gov

The rate of photochemical degradation is influenced by several factors, including water depth, intensity of solar irradiance, and the presence of other substances in the water that can act as photosensitizers or quenchers. mdpi.com

Chemical oxidation represents a significant abiotic degradation pathway for aromatic amines in soil and water. 3-Hydroxybenzidine, like its parent compound benzidine, is susceptible to rapid oxidation by naturally occurring cations and oxidants. ymparisto.fiepa.gov

Oxidation by Metal Cations : Ferric iron (Fe(III)) is a common and potent oxidant in natural waters and soils. Benzidine is known to be very rapidly oxidized by Fe(III). ymparisto.fiepa.gov This reaction can occur at the surface of iron-containing clay minerals or with dissolved iron complexes.

Oxidation at Clay Surfaces : Aromatic amines can be adsorbed onto the surfaces of clay minerals, where they may undergo oxidation. cdc.gov This process is facilitated by the catalytic nature of the clay surfaces and the presence of oxidizing agents.

These oxidative processes transform 3-hydroxybenzidine into other, often more polar, compounds, which can alter their environmental behavior and toxicity.

Biotic Degradation Processes in Environmental Matrices

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms, and their enzymes. chemsafetypro.comencyclopedia.pub

Microorganisms in soil and aquatic environments play a crucial role in the transformation of benzidine and its derivatives. Benzidine-based dyes can be microbially degraded back to free benzidine, which then enters environmental degradation pathways. cdc.govnih.gov 3-Hydroxybenzidine is recognized as a possible biooxidation and biodegradation product of benzidine. ymparisto.ficdc.gov

The efficiency of microbial degradation is highly dependent on environmental conditions:

Aerobic vs. Anaerobic Conditions : In one study, 79% of benzidine in a silty clay loam was lost after four weeks of incubation under aerobic conditions. ymparisto.fi The aerobic half-life in soil is estimated to be between 2 and 8 days. ymparisto.fi Under anaerobic conditions, the degradation is slower, with a half-life estimated between 8 and 32 days. ymparisto.fi

Microbial Community : The presence of microbial consortia adapted to degrading complex aromatic compounds enhances transformation rates. frontiersin.org Studies with activated wastewater sludges have shown that benzidine can be effectively biodegraded, with removal being more complete at lower concentrations. cdc.govnih.gov

The process often begins with hydroxylation, where a hydroxyl group is added to the aromatic ring, a key step in forming 3-hydroxybenzidine from benzidine. epa.gov

Specific enzymes produced by microorganisms are responsible for the breakdown of aromatic amines. Peroxidases, a class of enzymes that catalyze oxidation reactions using hydrogen peroxide, are particularly important in environmental matrices. scielo.org.mxjbiochemtech.com

The hydroxylation of benzidine to form 3-hydroxybenzidine is an enzymatic process. epa.gov In biological systems, this is mediated by a hepatic microsomal enzyme system requiring oxygen and reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH2). epa.gov Similar enzymatic activities are present in the environment. Environmental peroxidases, such as those from fungi and bacteria, can catalyze the oxidation of a wide range of organic pollutants. scielo.org.mxresearchgate.net These enzymes can effectively degrade aromatic compounds, suggesting they play a role in the further transformation of 3-hydroxybenzidine in soil and water. nih.govnih.gov

The degradation of benzidine, from which 3-hydroxybenzidine is derived, results in a number of transformation products. Identifying these products is key to understanding the complete environmental fate of the parent compound. 3-Hydroxybenzidine is itself a primary transformation product. ymparisto.ficdc.govnih.govepa.gov Further degradation can lead to other compounds.

The table below lists potential environmental transformation products identified from studies on benzidine degradation.

Table 1: Potential Environmental Transformation Products of Benzidine This interactive table lists compounds that have been identified as potential degradation or biotransformation products of benzidine in various environmental or biological systems.

| Transformation Product | Parent Compound | Notes | Reference(s) |

|---|---|---|---|

| 3-Hydroxybenzidine | Benzidine | A primary hydroxylation product from microbial and metabolic processes. | ymparisto.ficdc.govnih.govepa.gov |

| 3,3'-Dihydroxybenzidine (B1664586) | Benzidine | A further hydroxylated product. | ymparisto.finih.govepa.gov |

| N-Hydroxybenzidine | Benzidine | Product of N-hydroxylation. | ymparisto.finih.govepa.gov |

| 4-Amino-4'-nitrobiphenyl | Benzidine | An oxidation product. | ymparisto.finih.gov |

| N,N'-Dihydroxybenzidine | Benzidine | Product of N-hydroxylation. | ymparisto.finih.govepa.gov |

| Monoacetylbenzidine | Benzidine | An acetylation product, primarily noted in metabolic studies. | ymparisto.fiepa.gov |